WX-UK1 -

WX-UK1

Catalog Number: EVT-1574859
CAS Number:
Molecular Formula: C32H47N5O5S
Molecular Weight: 613.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

WX-UK1 is a small molecule compound derived from 3-amidinophenylalanine, recognized for its potential therapeutic applications, particularly in oncology. It functions primarily as an inhibitor of serine proteases and the urokinase plasminogen activator system, which are critical in tumor invasion and metastasis. The compound has shown promise in preclinical studies for blocking tumor cell invasion and growth across various cancer types, including breast, gastric, and colon cancer .

Source

WX-UK1 was developed as part of ongoing research into inhibitors of the urokinase plasminogen activator system. It is classified as an investigational drug and has been studied extensively in animal models to assess its efficacy and safety profile .

Classification

WX-UK1 belongs to a new class of drugs targeting serine proteases. It is categorized as a small molecule with investigational status, indicating that it is still undergoing clinical evaluation for its therapeutic potential .

Synthesis Analysis

Methods

Technical Details

The synthesis process likely includes:

  • Formation of amide bonds: This step is crucial for constructing the core structure of WX-UK1.
  • Purification methods: Techniques such as high-performance liquid chromatography may be employed to isolate the desired compound from by-products.
  • Characterization: The final product is typically characterized using nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

Structure

WX-UK1's molecular formula is C32H48ClN5O5SC_{32}H_{48}ClN_{5}O_{5}S with a molecular weight of approximately 650.28 g/mol . Its structure features multiple functional groups that contribute to its biological activity.

Data

The compound exhibits a complex three-dimensional conformation that facilitates binding to target proteins, particularly serine proteases. Structural modeling studies have provided insights into how WX-UK1 interacts with its targets, highlighting key binding sites and interactions essential for its inhibitory action .

Chemical Reactions Analysis

Reactions

WX-UK1 primarily acts by inhibiting the catalytic activity of urokinase plasminogen activator and other serine proteases. This inhibition disrupts the proteolytic processes involved in tumor metastasis.

Technical Details

In vitro studies have demonstrated that WX-UK1 can inhibit the activity of urokinase plasminogen activator, plasmin, and thrombin in a dose-dependent manner when applied to cancer cell lines. The efficacy of WX-UK1 was assessed using chromogenic substrate assays to determine its inhibitory constant (Ki) against these enzymes .

Mechanism of Action

Process

The mechanism through which WX-UK1 exerts its effects involves competitive inhibition at the active site of serine proteases. By binding to these enzymes, WX-UK1 prevents them from cleaving their substrates, thereby inhibiting processes critical for tumor invasion and metastasis.

Data

Research indicates that WX-UK1's inhibitory action leads to reduced tumor cell invasion in various cancer models. For instance, studies have shown that treatment with WX-UK1 results in decreased metastatic spread in animal models of breast cancer without significant side effects .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Solubility: Water solubility is approximately 0.004620.00462 mg/mL.
  • Melting Point: Not specified in available data.

Chemical Properties

  • LogP (octanol-water partition coefficient): Approximately 3.023.02, indicating moderate lipophilicity.
  • pKa values: Strongest acidic pKa at 10.5510.55 and strongest basic pKa at 11.5111.51.
  • Polar Surface Area: 145.89145.89 Ų, suggesting potential permeability characteristics relevant for drug absorption .
Applications

Scientific Uses

WX-UK1 has been investigated primarily for its anti-metastatic properties in cancer therapy. Its ability to inhibit serine proteases makes it a candidate for treating various solid tumors by preventing metastatic spread. Clinical trials are ongoing to evaluate its effectiveness in combination therapies for advanced malignancies, particularly in conjunction with chemotherapy agents like capecitabine .

Introduction to WX-UK1: Background and Significance

Historical Development of Serine Protease Inhibitors

Second-generation inhibitors (late 1990s–early 2000s) introduced arginine-mimetic scaffolds featuring amidine (e.g., benzamidine derivatives) or guanidine functional groups. These compounds exploited the conserved S1 pocket of serine proteases by forming salt bridges with Asp189, a key residue in the catalytic domain. Examples include:

  • Dabigatran: A direct thrombin inhibitor approved for thromboprophylaxis
  • Ximelagatran: An oral thrombin inhibitor (later withdrawn due to hepatotoxicity) [2]

Despite improved target engagement, these inhibitors exhibited limited selectivity due to the structural conservation among serine proteases and suboptimal pharmacokinetics from high basicity (pKa >11), resulting in cationic character at physiological pH and poor membrane permeability.

Third-generation inhibitors (mid-2000s onward), including WX-UK1, incorporated strategic modifications:

  • Reduced basicity through isosteric replacement of amidines
  • Extended binding elements targeting auxiliary subsites (S1β pocket)
  • Structural rigidity via cyclic constraints to improve metabolic stability [9]

WX-UK1 emerged from this era as a lead compound specifically optimized for the uPA system. Its 3-amidinophenylalanine core maintained high-affinity interaction with the S1 pocket while the bulky tris(isopropyl)benzenesulfonamide group enhanced selectivity by occupying uPA's unique S1β subsite—a region less conserved in related serine proteases like thrombin or factor Xa [7] [9]. This design paradigm represented a significant conceptual shift toward tumor-specific protease targeting rather than broad-spectrum inhibition.

Table 1: Evolution of Key Serine Protease Inhibitors

GenerationRepresentative CompoundsCore Structural FeaturesKey LimitationsClinical Outcomes
First (1980s-1990s)PAI-1 derivatives, AprotininPolypeptide chainsRapid proteolytic degradation, immunogenicity, no oral bioavailabilityLimited to topical/intravenous use; minimal anticancer efficacy
Second (Late 1990s-2000s)Dabigatran, Ximelagatran, ArgatrobanAmidines/guanidines with alkyl linkersHigh basicity (pKa>11), cation-mediated toxicity, hepatotoxicity (Ximelagatran)Mixed success; Dabigatran approved for thrombosis; Ximelagatran withdrawn
Third (Mid-2000s+)WX-UK1, AZD0837, 6-substituted amiloridesNon-peptidic scaffolds with S1β-pocket targetingSynthetic complexity; narrow therapeutic window in some casesWX-UK1 reached Phase I (NCT00083525); others in development

Structural Classification of WX-UK1 as a 3-Amidinophenylalanine-Based Small Molecule

WX-UK1 (C₃₂H₄₇N₅O₅S·HCl; MW 649.3 g/mol for hydrochloride salt) exemplifies the rational structure-based design of uPA inhibitors through its multidomain architecture targeting distinct subsites within the uPA catalytic cleft. The molecule features three key structural components that confer both potency and selectivity:

  • S1 Pocket Targeting Motif: A 3-amidinophenylalanine group serves as the cationic anchor, forming a critical salt bridge with the carboxylate of Asp189 at the base of uPA's primary specificity pocket. The amidinium group (pKa ~11.5) maintains positive charge at physiological pH, enabling strong electrostatic complementarity with this conserved aspartate [7] [9]. This interaction contributes approximately 80% of the binding energy according to thermodynamic studies of analogous compounds.

  • S1β Subsitute Occupancy: A 2,4,6-tris(isopropyl)benzenesulfonamide moiety addresses uPA's unique S1β subpocket—a hydrophobic cleft formed by Gln192, Lys143, Ser146, and Gly219, with the disulfide-linked Cys191-Cys220 forming its base. The bulky trisopropylbenzene group achieves >100-fold selectivity for uPA over thrombin and factor Xa by exploiting differences in the steric tolerance of this region [9] [6]. Crystallographic studies of related inhibitors show this group induces a 2.3Å displacement in the Gly219 backbone to accommodate the isopropyl groups.

  • Linker and Solubility Elements: A piperazine-1-carboxylate ethyl ester linker connects the pharmacophores while providing moderate aqueous solubility (≥28 mg/mL in DMSO) through its polar carbamate functionality. Molecular dynamics simulations indicate this linker positions the S1 and S1β-binding groups at optimal distances (8.7±0.3Å between amidine C and sulfonyl S atoms) for simultaneous subsite engagement [4] [7].

The stereochemistry at the C2 position ((S)-configuration) proves essential for activity, as evidenced by 30-fold reduced potency in (R)-epimers, due to improper vectoring of the amidinophenylalanine side chain. X-ray co-crystallography with murine uPA (PDB 1SQA homolog) confirms WX-UK1's canonical binding mode: the amidinophenyl group buried in the S1 pocket, the trisopropylbenzenesulfonamide packed into the S1β cleft, and the piperazine carbamate forming hydrogen bonds with Gly218 and water-mediated contacts with Ser190 [9].

Table 2: Physicochemical and Biochemical Properties of WX-UK1

Property CategorySpecific CharacteristicsExperimental Values/Evidence
Chemical IdentifiersIUPAC Nameethyl 4-[(2S)-3-(3-carbamimidoylphenyl)-2-[2,4,6-tris(propan-2-yl)benzenesulfonamido]propanoyl]piperazine-1-carboxylate hydrochloride
CAS Registry220355-63-5 (free base); 255374-84-6 (hydrochloride)
Molecular FormulaC₃₂H₄₇N₅O₅S (free base); C₃₂H₄₇N₅O₅S·HCl (hydrochloride salt)
Molecular Weight613.81 g/mol (free base); 649.3 g/mol (hydrochloride)
Biochemical PropertiesPrimary Target Inhibition (Ki)uPA: 0.41 μM
Secondary TargetsPlasmin (IC₅₀ 1.8 μM); Thrombin (IC₅₀ 7.3 μM)
Cellular ActivityInhibits tumor cell invasion by 50% at 0.1-1.0 μg/mL (FaDu, HeLa)
Physicochemical PropertiesAppearanceWhite to off-white solid
SolubilityDMSO: ≥100 mg/mL (162.92 mM)
Stability-20°C (solid, 12 months); -80°C (solution, 6 months)

Role of the uPA/uPAR System in Tumor Biology

The uPA/uPAR system constitutes a master regulatory hub in cancer progression, governing not only extracellular matrix (ECM) degradation but also modulating cell signaling, angiogenesis, and therapeutic resistance. uPAR (CD87), a glycosylphosphatidylinositol (GPI)-anchored receptor encoded by the PLAUR gene, is overexpressed in >85% of aggressive malignancies—including breast, pancreatic, gastric, and colorectal cancers—while maintaining minimal expression in normal tissues [1] [10]. Its ligand uPA, a trypsin-like serine protease, binds uPAR with high affinity (Kd ≈ 0.1–1 nM), triggering a proteolytic cascade and non-proteolytic functions that collectively fuel tumor progression.

Proteolytic Cascade Activation

The uPA-uPAR interaction localizes and enhances plasminogen activation by >20-fold through conformational activation of pro-uPA. This generates membrane-anchored plasmin, which executes direct ECM degradation and activates:

  • Matrix Metalloproteinases (MMPs-2, -3, -9, -12)
  • Latent Growth Factors (TGF-β, VEGF, HGF)
  • Other Zymogens (pro-collagenases) [1] [5] [8]

This cascade creates peritumoral proteolytic gradients enabling tumor cell invasion, as demonstrated in Boyden chamber assays where uPAR-knockdown reduced cancer cell migration through Matrigel by 70–85% [10]. WX-UK1 disrupts this cascade at two nodes: inhibiting uPA catalytic activity (Ki 0.41 μM) and directly suppressing plasmin generation (IC₅₀ 1.8 μM), thereby impeding ECM degradation in fibrin matrix invasion models [6] [7].

Non-Proteolytic Signaling Functions

Beyond proteolysis, uPA-bound uPAR initiates signal transduction via lateral interactions with transmembrane co-receptors:

  • Integrins (αvβ3, α5β1, αvβ5): Activate FAK/Src/Rac pathways, enhancing cell motility
  • Receptor Tyrosine Kinases (EGFR, PDGFR): Trigger RAS/MAPK and PI3K/AKT cascades, promoting proliferation
  • Formyl Peptide Receptors (FPRs): Engage cleaved uPAR (D2D3 fragment) to stimulate angiogenesis [1] [10]

These interactions induce epithelial-mesenchymal transition (EMT) and confer stem-like properties in breast cancer models. WX-UK1 indirectly disrupts these pathways by preventing uPA binding—studies show its application reduces phosphorylation of FAK (↓72%), ERK1/2 (↓58%), and AKT (↓64%) in uPAR-expressing SNB19 glioma cells [10] [1].

Stromal Contributions and Therapeutic Implications

Tumor-associated stromal cells (macrophages, fibroblasts, endothelial cells) express uPAR, creating a paracrine signaling loop that:

  • Stimulates angiogenesis via VEGF secretion
  • Recruits immunosuppressive cells (MDSCs, Tregs)
  • Releases pro-invasive cytokines (IL-6, TNF-α) [8] [10]

This tumor microenvironment cross-talk explains why high uPAR levels correlate with poor prognosis across multiple cancers (e.g., hazard ratios of 2.1–3.4 for overall survival in colorectal and breast cancer) [8]. WX-UK1's ability to suppress both tumor cell-autonomous and stromal uPAR functions underpinned its antimetastatic efficacy in preclinical models, reducing metastatic lesions by 60–75% in rat mammary adenocarcinoma systems [6] [7]. Its development validates the therapeutic relevance of disrupting the uPA/uPAR axis—a system that coordinates both proteolytic and non-proteolytic facets of cancer progression.

Table 3: uPA/uPAR System Components as Therapeutic Targets

ComponentBiological Function in CancerWX-UK1's Mechanism of Interference
uPA (Catalytic Domain)Converts plasminogen to plasmin; activates MMPsDirect competitive inhibition of catalytic site (Ki = 0.41 μM)
uPAR (D1 Domain)Binds uPA and vitronectin; recruits integrinsPrevents uPA binding, disrupting complex formation with co-receptors
PlasminDegrades ECM components; activates growth factorsSecondary inhibition (IC₅₀ = 1.8 μM)
uPAR-Integrin ComplexesActivates FAK/Src and MAPK pathwaysIndirect disruption by blocking uPA-induced uPAR conformation
Cleaved uPAR (D2D3)Binds FPRs to stimulate angiogenesisReduces uPAR cleavage by inhibiting plasmin generation

Properties

Product Name

WX-UK1

IUPAC Name

ethyl 4-[3-(3-carbamimidoylphenyl)-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate

Molecular Formula

C32H47N5O5S

Molecular Weight

613.8 g/mol

InChI

InChI=1S/C32H47N5O5S/c1-8-42-32(39)37-14-12-36(13-15-37)31(38)28(17-23-10-9-11-24(16-23)30(33)34)35-43(40,41)29-26(21(4)5)18-25(20(2)3)19-27(29)22(6)7/h9-11,16,18-22,28,35H,8,12-15,17H2,1-7H3,(H3,33,34)

InChI Key

ISJSHQTWOHGCMM-UHFFFAOYSA-N

Synonyms

N-alpha-(2,4,6-triisopropyl-phenylsulfonyl)-3-amidino-(L)-phenyl-alanine-4-ethoxycarbonyl-piperazide hydrochloride
WX-UK1

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C

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